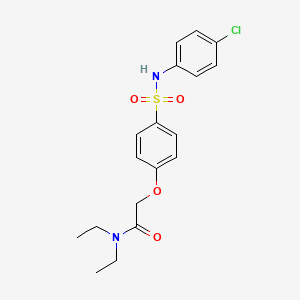
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anticancer and anti-inflammatory properties. In
Applications De Recherche Scientifique
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has also been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has anti-inflammatory properties and has been shown to suppress the production of pro-inflammatory cytokines in macrophages.
Mécanisme D'action
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is a potent and selective inhibitor of the histone acetyltransferase PCAF. PCAF is involved in the acetylation of histones, which plays a crucial role in the regulation of gene expression. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide inhibits the acetyltransferase activity of PCAF by binding to its catalytic domain. This results in the inhibition of histone acetylation and the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide induces apoptosis and inhibits cell migration and invasion. In macrophages, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide suppresses the production of pro-inflammatory cytokines. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide also regulates gene expression by inhibiting histone acetylation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is its potency and selectivity for PCAF. This makes it a useful tool for studying the role of PCAF in various biological processes. However, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. In addition, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective PCAF inhibitors that can overcome the limitations of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. Finally, the development of more effective delivery methods for 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide could enhance its efficacy in vivo.
Conclusion:
In conclusion, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. It is a potent and selective inhibitor of the histone acetyltransferase PCAF and has been shown to have various biochemical and physiological effects. While 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has some limitations for lab experiments, it is a useful tool for studying the role of PCAF in various biological processes. There are several future directions for the study of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyphenylacetic acid to form 4-(N-(4-chlorophenyl)sulfamoyl)phenylacetic acid. This intermediate is then reacted with diethylamine and acetic anhydride to yield 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-3-21(4-2)18(22)13-25-16-9-11-17(12-10-16)26(23,24)20-15-7-5-14(19)6-8-15/h5-12,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVXXIAGRKCYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N,N-diethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

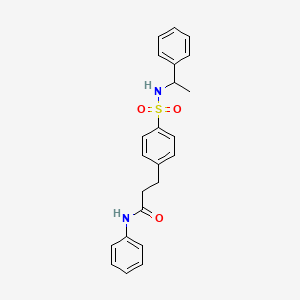
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
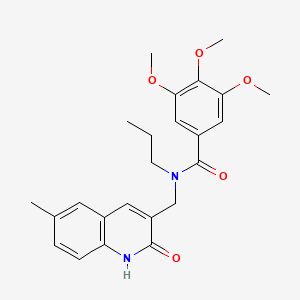

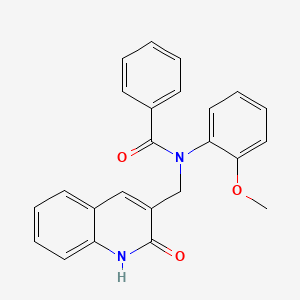
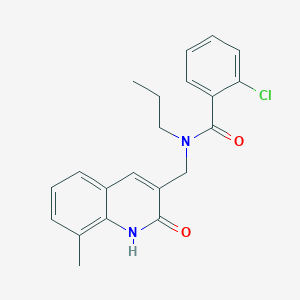
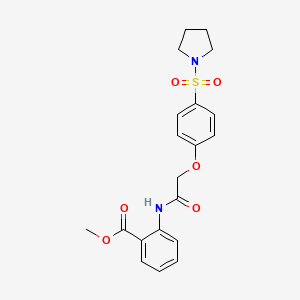
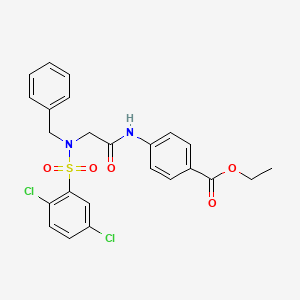
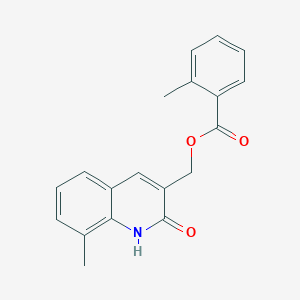
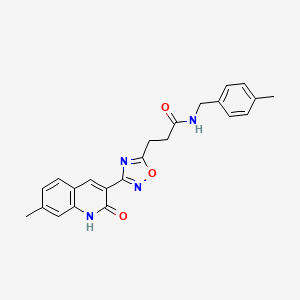
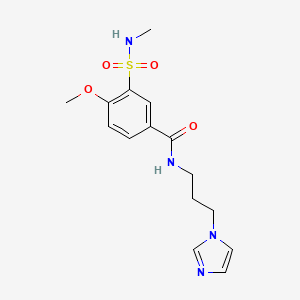
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

